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molecular formula C12H8BrClO4S2 B7878827 3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride

Cat. No. B7878827
M. Wt: 395.7 g/mol
InChI Key: RGZWZJLWCKVXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705737

Procedure details

From 200 g of anhydrous aluminum chloride, 153 ml of benzenesulfonyl chloride, 138 ml of bromobenzene, and 600 ml of methylene chloride was prepared 220 g of p-bromophenyl-phenyl-sulfone according to the method of Journal of Chem. Soc., p. 2508 (1960). To 100 ml of chlorosulfonic acid was added 100 g of p-bromophenylphenylsulfone, and after stirring the mixture for 4 hours at 130° to 140° C., the mixture was poured into ice water to provide 121 g of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Name
p-bromophenyl-phenyl-sulfone
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
p-bromophenylphenylsulfone
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([S:11]([Cl:14])(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.BrC1C=CC=CC=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29](C2C=CC(Br)=CC=2C2C=CC=CC=2)(=[O:31])=[O:30])=[C:25](C2C=CC=CC=2)[CH:24]=1.ClS(O)(=O)=O>C(Cl)Cl>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29]([C:7]2[CH:6]=[C:5]([S:11]([Cl:14])(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=2)(=[O:31])=[O:30])=[CH:25][CH:24]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
153 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
138 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
p-bromophenyl-phenyl-sulfone
Quantity
220 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C1=C(C=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
p-bromophenylphenylsulfone
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C1=C(C=C(C=C1)Br)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after stirring the mixture for 4 hours at 130° to 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 121 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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